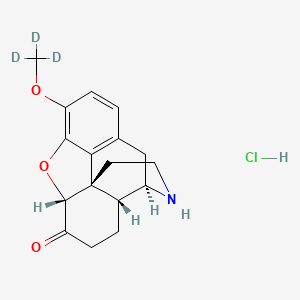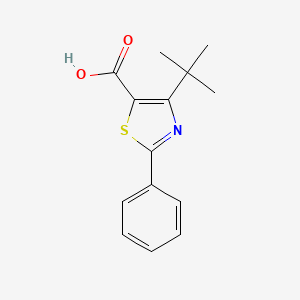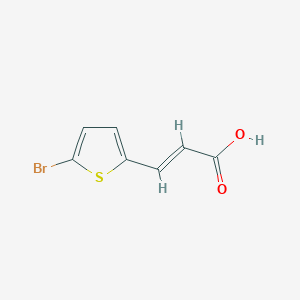![molecular formula C10H10BrNO3S B2518144 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 914630-14-1](/img/structure/B2518144.png)
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described are relevant to understanding its chemistry. The molecule consists of a bromophenyl group, a carbamoyl group, and a sulfanyl acetic acid moiety, which suggests potential for biological activity and the possibility of being part of a drug-like molecule.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include the formation of key intermediates such as esters, amides, and thioethers. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves a one-pot reaction starting from propargylamines and proceeding through the formation of a thiophene core, which is then transformed into a pyrrole nucleus . Similarly, the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde derivatives demonstrates the incorporation of bromine into the molecule, which is a step that could be relevant to the target compound . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, reveals that bromophenyl rings can exhibit significant dihedral angles with respect to other planes in the molecule, indicating the possibility of conformational diversity in similar structures . This information is crucial for understanding the three-dimensional arrangement of the target compound, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from substitution reactions, such as the nitration of bromo-substituted thiophenes, which results in various nitro-substituted products . This suggests that the bromophenyl group in the target compound could undergo electrophilic aromatic substitution reactions under appropriate conditions. Additionally, the presence of a sulfanyl group could facilitate further functionalization through reactions with electrophiles or as a nucleophile itself.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the exact compound are not detailed in the provided papers, the properties of structurally related compounds can offer insights. For example, the presence of a bromine atom and a carbamoyl group could influence the compound's polarity, solubility, and potential for forming hydrogen bonds or halogen bonds, as seen in the crystal structure of related compounds . The sulfanyl group could also contribute to the acidity of the acetic acid moiety and affect the overall stability and reactivity of the molecule.
Aplicaciones Científicas De Investigación
Natural Products Research : Zhao et al. (2004) isolated new bromophenol derivatives, including compounds with structural similarities to the requested chemical, from the red alga Rhodomela confervoides. These compounds were studied for their potential activity against human cancer cell lines and microorganisms, although they were found inactive (Zhao et al., 2004).
Molecular Complex Characterization : Singh and Baruah (2011) characterized molecular complexes of 1,4-Naphthoquinone derivatives, including sulphur atom tethered quinone containing flexible carboxylic acid. This study highlights the structural properties and potential applications in chemistry and materials science (Singh & Baruah, 2011).
Crystallographic Analysis : Choi et al. (2007) conducted a study on a similar compound, "2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid", providing insights into its crystal structure, which is crucial for understanding its chemical behavior and potential applications in material science and drug design (Choi et al., 2007).
Synthesis and Reactivity Studies : Robins et al. (2007) explored the solution-phase syntheses of similar carbamoyl and sulfanylmethyl compounds. This research is significant for understanding the reactivity and potential applications of such compounds in pharmaceutical and chemical synthesis (Robins et al., 2007).
Antioxidant Properties : Li et al. (2011) isolated and identified bromophenols from the marine red alga Rhodomela confervoides, examining their antioxidant activities. The results suggest that these compounds, which share structural similarities with the requested chemical, can be excellent sources of natural antioxidants (Li et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXJTMTMLWPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)


![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)
![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)
![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)


